molecular formula C19H19ClN2O2 B6570084 4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946266-93-9

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B6570084
CAS RN: 946266-93-9
M. Wt: 342.8 g/mol
InChI Key: HDCOCIKSJAHSSO-UHFFFAOYSA-N
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Description

4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as 4-Chloro-N-propylquinolinesulfonamide, is an organic compound used in scientific research. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is a member of the benzamide class. This compound has been used in a variety of scientific studies due to its ability to act as a ligand for metal ions, its ability to act as a catalyst in organic reactions, and its ability to act as a substrate in enzymatic reactions.

Scientific Research Applications

4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been used in a variety of scientific studies due to its ability to act as a ligand for metal ions, its ability to act as a catalyst in organic reactions, and its ability to act as a substrate in enzymatic reactions. It has been used in studies of enzyme inhibition, enzyme activation, and protein-ligand binding. It has also been used in studies of drug delivery systems, drug metabolism, and drug transport. In addition, it has been used in studies of the structure and function of proteins and nucleic acids.

Mechanism of Action

4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been shown to act as a ligand for metal ions, such as copper, zinc, and iron. It has also been shown to act as a catalyst in organic reactions, such as the synthesis of polymers and the formation of amides. Additionally, it has been shown to act as a substrate in enzymatic reactions, such as the hydrolysis of esters.
Biochemical and Physiological Effects
4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 and lipoxygenase. It has also been shown to activate enzymes, such as phospholipase A2 and cyclooxygenase-1. Additionally, it has been shown to bind to proteins, such as the estrogen receptor and the androgen receptor.

Advantages and Limitations for Lab Experiments

The use of 4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in laboratory experiments has a number of advantages. It is a relatively stable compound that is easy to synthesize and purify. Additionally, it is a relatively non-toxic compound that can be used in a variety of experiments. The main limitation of this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in scientific research. It could be used to study the structure and function of proteins and nucleic acids. It could also be used to study the mechanisms of drug delivery, drug metabolism, and drug transport. Additionally, it could be used to study the effects of enzyme inhibition and enzyme activation on cellular processes. Finally, it could be used to study the effects of metal ion binding on biochemical and physiological processes.

Synthesis Methods

4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be synthesized through a two-step process. First, 4-chloro-N-propylquinoline is synthesized through the reaction of 4-chloro-N-propylbenzamide and potassium carbonate in the presence of acetic acid. This reaction produces a yellow solid that is then purified by recrystallization. The second step is the reaction of the purified 4-chloro-N-propylquinoline with sulfuric acid to produce 4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. This reaction produces a white solid that is then purified by recrystallization.

properties

IUPAC Name

4-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-2-18(23)22-11-3-4-13-7-10-16(12-17(13)22)21-19(24)14-5-8-15(20)9-6-14/h5-10,12H,2-4,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCOCIKSJAHSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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